Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate is an organoboron compound characterized by a pyrazole ring with a boronate ester substitution. This compound plays a significant role in organic synthesis, particularly in forming carbon-carbon bonds and developing pharmaceuticals. It is also known for its applications in material science and catalysis.
This compound can be synthesized through various methods, primarily involving the reaction of methylpyrazole with boron-containing reagents under specific catalytic conditions. The availability of starting materials and the efficiency of synthetic routes contribute to its accessibility for research and industrial applications.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate belongs to the class of organoboron compounds. These compounds are essential in organic chemistry due to their ability to participate in various chemical reactions, including cross-coupling reactions and as intermediates in drug synthesis.
The synthesis of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate typically involves several key steps:
The reaction conditions must be optimized for efficiency and yield. Parameters such as temperature, reaction time, and concentration of reactants are crucial for successful synthesis. Purification techniques like crystallization or chromatography are employed to isolate the desired product.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate has a molecular formula of and a molecular weight of 208.07 g/mol.
The compound features:
The structural representation can be derived from its SMILES notation: CN1C=C(C=N1)B1OC(C)(C)C(C)(C)O1
.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate participates in several significant chemical reactions:
The choice of catalyst and reaction conditions significantly influences the efficiency and selectivity of these reactions. For example, varying the base or ligand can lead to different reaction pathways or yields.
The mechanism of action for methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate primarily involves its role as a nucleophile in cross-coupling reactions:
This mechanism highlights the versatility of organoboron compounds in synthetic organic chemistry.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate exhibits:
Key chemical properties include:
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate has diverse applications in various scientific fields:
This compound's unique structure and properties make it valuable in advancing research across multiple disciplines in chemistry and material science.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: